molecular formula C26H26ClNO5 B4943754 Ethyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5791-40-2

Ethyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4943754
CAS No.: 5791-40-2
M. Wt: 467.9 g/mol
InChI Key: ZBYWPMOVCAPZIP-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic scaffold with substitutions that influence its physicochemical and biological properties. The structure includes a 4-chlorophenyl group at position 7, a 4-hydroxy-3-methoxyphenyl group at position 4, and a methyl group at position 2. The ester moiety (ethyl carboxylate) at position 3 enhances solubility in organic solvents.

Properties

IUPAC Name

ethyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClNO5/c1-4-33-26(31)23-14(2)28-19-11-17(15-5-8-18(27)9-6-15)12-21(30)25(19)24(23)16-7-10-20(29)22(13-16)32-3/h5-10,13,17,24,28-29H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYWPMOVCAPZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)O)OC)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386673
Record name ST015003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5791-40-2
Record name ST015003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde, followed by cyclization with ethyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions to facilitate the formation of the hexahydroquinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the hexahydroquinoline ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Ethyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexahydroquinoline derivatives exhibit structural diversity based on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

Compound Name Substituents Molecular Weight (g/mol) Notable Properties References
Target Compound: Ethyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 7-(4-ClPh), 4-(4-OH-3-OMePh), 2-Me ~481.9 (estimated) High polarity due to hydroxyl and methoxy groups; potential antioxidant activity inferred from analogs N/A
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(4-FPh), 2,7,7-Me₃ 385.4 Reduced electron-withdrawing effect (F vs. Cl); trimethyl groups enhance lipophilicity
Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(3-OHPh), 2,7,7-Me₃ 383.4 Hydrogen bonding via 3-OH; lower steric hindrance than 4-hydroxy-3-methoxyphenyl
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 7-Ph, 4-(4-OH-3-OMePh), cyclohexyl ester ~548.0 Bulky cyclohexyl ester reduces solubility; phenyl at position 7 increases aromatic interactions
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(5-Br-2-OHPh), 2,7,7-Me₃ 476.3 Bromine enhances halogen bonding; 2-OH stabilizes crystal packing

Key Findings:

Substituent Effects on Bioactivity: The 4-hydroxy-3-methoxyphenyl group in the target compound is associated with antioxidant properties, as seen in analogs like Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate, which exhibits radical-scavenging activity . Chlorine at position 7 (4-chlorophenyl) may enhance metabolic stability compared to fluorine analogs, as Cl provides stronger electron-withdrawing effects .

Crystallographic Trends: Compounds with hydroxyl groups (e.g., 3-OH or 4-OH) form intramolecular hydrogen bonds, stabilizing the hexahydroquinoline ring . Methoxy groups (e.g., 3-OMe) contribute to hydrophobic interactions in crystal lattices . The ethyl carboxylate group in the target compound improves solubility compared to cyclohexyl esters, which are prone to crystallization .

Synthetic Accessibility: Analogs like Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate are synthesized via Hantzsch-type cyclocondensation, suggesting similar routes for the target compound .

Table 2: Hydrogen-Bonding Patterns in Selected Analogs

Compound Hydrogen Bond Donor/Acceptor Bond Length (Å) Impact on Stability
Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate O–H···O (carboxylate) 2.65–2.75 Stabilizes keto-enol tautomerism
Ethyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (inferred) O–H···O (methoxy), Cl···π interactions N/A Enhanced lattice energy via polar interactions

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